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Compound of Interest

Compound Name: Aranciamycin A

Cat. No.: B15567739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aranciamycin A, a member of the anthracycline class of antibiotics. The information presented

herein is crucial for the identification, characterization, and further development of this potent

natural product. All data is compiled from peer-reviewed scientific literature, ensuring accuracy

and reliability for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For Aranciamycin A, ¹H and ¹³C NMR data provide a detailed fingerprint of its

complex architecture.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Aranciamycin A,

recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Aranciamycin A (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

OMe-6 3.89 s

H-8 7.66 t 8.1

H-9 8.12 d 7.7

H-10 7.91 d 8.4

OH-11 13.31 s

OH-12 12.87 s

H-1' 5.47 br s

H-2' 4.01 m

H-3' 3.69 dd 9.4, 3.2

H-4' 3.42 t 9.4

H-5' 3.82 m

6'-Me 1.34 d 6.2

OMe-2' 3.59 s

OH-4' 2.68 d 9.8

H-1ax 2.32 d 14.6

H-1eq 2.18 d 14.6

H-3 4.09 s

OH-4 4.41 s

5-Me 1.56 s

| OH-5 | 3.60 | s | |

Table 2: ¹³C NMR Spectroscopic Data for Aranciamycin A (CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 35.8

C-2 211.2

C-3 84.1

C-4 75.8

C-4a 136.2

C-5 83.1

C-5a 114.9

C-6 162.2

C-6a 120.1

C-7 134.7

C-8 124.8

C-9 137.2

C-10 118.9

C-10a 133.0

C-11 162.0

C-11a 112.1

C-12 187.9

C-12a 181.8

5-Me 24.5

OMe-6 56.5

C-1' 99.8

C-2' 78.0

C-3' 80.1
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Position Chemical Shift (δ, ppm)

C-4' 71.9

C-5' 68.1

6'-Me 18.0

| OMe-2' | 60.8 |

Experimental Protocol
The NMR spectra for Aranciamycin A were acquired using the following general procedure:

Sample Preparation: A sample of pure Aranciamycin A was dissolved in deuterated

chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.

Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (¹H and

¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data.

Referencing: Chemical shifts are reported in parts per million (ppm) and were referenced to

the residual solvent signal of CDCl₃ (δH 7.26, δC 77.16).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Data Presentation
Table 3: IR Spectroscopic Data for Aranciamycin A

Wavenumber (cm⁻¹) Interpretation

3422 O-H stretching

1715 C=O stretching (ketone)

1620 C=O stretching (quinone)
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| 1579 | Aromatic C=C stretching |

Experimental Protocol
The IR spectrum of Aranciamycin A was obtained using the following method:

Sample Preparation: A small amount of the purified compound was mixed with potassium

bromide (KBr) and pressed into a thin pellet.

Instrumentation: The spectrum was recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for compounds with chromophores.

Data Presentation
Table 4: UV-Vis Spectroscopic Data for Aranciamycin A

Solvent λmax (nm)

| Methanol (MeOH) | 237, 260, 435 |

Experimental Protocol
The UV-Vis spectrum of Aranciamycin A was recorded as follows:

Sample Preparation: A solution of Aranciamycin A was prepared in methanol (MeOH).

Instrumentation: The spectrum was measured using a UV-Vis spectrophotometer.

Data Acquisition: The absorbance was measured over a range of wavelengths, typically from

200 to 800 nm.
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Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of a natural product like Aranciamycin A.

General Workflow for Spectroscopic Analysis of Aranciamycin A
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Aranciamycin A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567739#spectroscopic-data-of-aranciamycin-a-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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